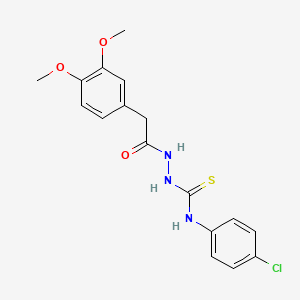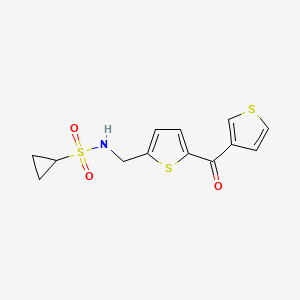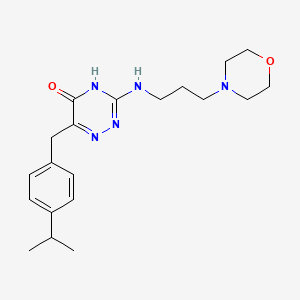![molecular formula C16H14ClN3O4S B2496595 (E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946206-08-2](/img/structure/B2496595.png)
(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, where precursors like benzothiazole derivatives and various reagents are reacted under specific conditions. For example, Nassiri and Milani (2020) described the synthesis of novel compounds from reactions of benzothiazole derivatives with ethyl bromocyanoacetate in acetone under reflux, yielding good product yields. This method's efficiency and versatility suggest possible pathways for synthesizing complex molecules including thiazolyl derivatives (Nassiri & Milani, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods, including NMR, IR, and mass spectroscopy. For instance, investigations into the crystal structure of related thiazolyl compounds have been conducted, shedding light on the molecular configurations and conformations critical for understanding the chemical behavior and reactivity of these molecules (Le Thi Hong et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate derivatives are likely to be influenced by the functional groups present on the molecule. The presence of isoxazole and benzothiazol groups can lead to various heterocyclic reactions, offering a range of chemical modifications and reactivity patterns (Mohamed, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be derived from thermal analyses like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), alongside X-ray crystallography. These analyses provide insights into the stability, phase transitions, and crystallinity, crucial for understanding the compound's behavior under different conditions (El Foujji et al., 2020).
科学的研究の応用
Synthesis and Reactivity
(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, due to its complex structure, is involved in various synthetic and reactivity studies that explore its potential applications in the development of new compounds with possible pharmacological activities. One approach involves the synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, highlighting the compound's utility in synthesizing thiazolidine derivatives, which are known for their diverse biological activities (Reddy & Krupadanam, 2010).
Crystallography and Molecular Structure
The compound's structural features enable it to participate in crystallographic studies, such as the analysis of azilsartan methyl ester ethyl acetate hemisolvate. These studies provide valuable insights into the molecular conformations and interactions that contribute to the compound's reactivity and potential as a precursor for more complex chemical entities (Li et al., 2015).
Chemical Transformations
The compound's chemical structure allows for various transformations, such as its involvement in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These transformations demonstrate the compound's versatility in contributing to the synthesis of heterocyclic compounds, which are of significant interest due to their pharmacological properties (Mohamed, 2014).
Antimicrobial and Antitumor Activities
Further research into the derivative compounds of this compound explores their potential antimicrobial and antitumor activities. These studies are crucial for identifying new therapeutic agents and expanding the understanding of the compound's applications in medicinal chemistry (Wardkhan et al., 2008).
Environmental and Synthetic Applications
The compound also finds applications in environmentally benign synthesis processes, such as the TEMPO-catalyzed alcohol oxidation system, showcasing its role in developing greener chemical processes. This aspect highlights the compound's utility beyond pharmaceuticals, extending to environmental sustainability in chemical synthesis (Li & Zhang, 2009).
特性
IUPAC Name |
ethyl 2-[6-chloro-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-3-23-14(21)8-20-11-5-4-10(17)7-13(11)25-16(20)18-15(22)12-6-9(2)19-24-12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEXGQVQKUXZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)




![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)
![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)